Product packaging for Diethyl 2,5-dibromoisophthalate(Cat. No.:)

Diethyl 2,5-dibromoisophthalate

Cat. No.: B15331257
M. Wt: 380.03 g/mol
InChI Key: OGUAHYGWTRZRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,5-dibromoisophthalate is a high-purity organic compound for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in constructing complex organic frameworks and functional materials. Its structure, featuring bromine substituents and ester groups, makes it a valuable precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, for synthesizing conjugated systems. Researchers utilize it in the development of pharmaceuticals, agrochemicals, and organic electronic materials. Strictly for research purposes in a laboratory setting. Not for diagnostic, therapeutic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Br2O4 B15331257 Diethyl 2,5-dibromoisophthalate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12Br2O4

Molecular Weight

380.03 g/mol

IUPAC Name

diethyl 2,5-dibromobenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H12Br2O4/c1-3-17-11(15)8-5-7(13)6-9(10(8)14)12(16)18-4-2/h5-6H,3-4H2,1-2H3

InChI Key

OGUAHYGWTRZRLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C(=O)OCC)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Development for Diethyl 2,5 Dibromoisophthalate

Strategies for the Direct Synthesis of Diethyl 2,5-dibromoisophthalate

The direct synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. These methods primarily involve either the esterification of a pre-brominated core or the regioselective bromination of a pre-existing ester.

Esterification Routes Utilizing 2,5-dibromoisophthalic Acid and Ethanol (B145695)

A common and straightforward method for preparing this compound is through the Fischer esterification of 2,5-dibromoisophthalic acid with ethanol. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comgoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is often used in large excess, serving as both a reactant and the solvent. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. youtube.com

A typical procedure involves refluxing 2,5-dibromoisophthalic acid with an excess of ethanol and a catalytic amount of sulfuric acid. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the excess ethanol is typically removed by distillation, and the crude ester is purified, often through recrystallization, to yield the final product.

Regioselective Bromination Approaches of Diethyl Isophthalate (B1238265)

An alternative strategy involves the direct bromination of diethyl isophthalate. This approach requires careful control of reaction conditions to achieve the desired 2,5-disubstitution pattern, as the benzene (B151609) ring can be brominated at multiple positions. The directing effects of the two ester groups on the aromatic ring influence the position of bromination.

The bromination of isophthalic acid compounds can be carried out using bromine in fuming sulfuric acid. google.com The concentration of sulfur trioxide in the fuming sulfuric acid and the reaction temperature are critical parameters that influence the regioselectivity and the extent of bromination. google.com For instance, reacting isophthalic acid with bromine in 10 wt % fuming sulfuric acid at 130°C has been shown to produce 5-bromoisophthalic acid. google.com Achieving the desired 2,5-dibromo substitution on diethyl isophthalate would necessitate carefully optimized conditions to favor this specific isomer over other possible mono- and di-brominated products.

Convergent Synthetic Pathways to the Core Structure

Convergent synthesis offers an alternative approach where the 2,5-dibromoisophthalate core is assembled from smaller, pre-functionalized fragments. While less common for this specific molecule, such strategies can be advantageous in the synthesis of more complex derivatives. For instance, a convergent approach might involve the coupling of two smaller brominated building blocks. However, for the direct synthesis of this compound, the linear strategies of esterification or direct bromination are generally more prevalent.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and reactant stoichiometry.

For the esterification of 2,5-dibromoisophthalic acid, the reaction can be carried out at the boiling point of the alcohol used. google.com To shorten the reaction time, the synthesis can be conducted at temperatures above the alcohol's boiling point under pressure. google.comgoogle.com For instance, when using methanol, a reaction temperature of 100° to 180°C is preferable. google.comgoogle.com The amount of acid catalyst used is typically in the range of 1 to 20 mol % based on the isophthalic acid compound. google.com

In the case of direct bromination, the concentration of fuming sulfuric acid and the reaction temperature are critical. For example, in the synthesis of 5-bromoisophthalic acid, different concentrations of fuming sulfuric acid and reaction temperatures were explored to optimize the yield of the monobrominated product. google.com Similar optimization studies would be necessary to achieve high selectivity for the 2,5-dibromo isomer. The use of microwave irradiation has also been explored as a method to improve reaction conditions, although it may not always lead to higher selectivity. researchgate.net

Fractional distillation under vacuum is a purification method that can be employed to separate the desired diester from unreacted starting materials and other byproducts, especially when dealing with a mixture of brominated esters. google.comgoogle.com

Below is an interactive data table summarizing the optimization of reaction conditions for a related synthesis, highlighting the impact of various parameters on product yield.

EntryReactant 1Reactant 2CatalystTemperature (°C)Time (h)Yield (%)
11,4-dibromobutaneTriethyl phosphiteNone140-Low
21,4-dibromobutaneTriethyl phosphiteNone140-Low
31,4-dibromobutaneTriethyl phosphiteNone--Traces
41,4-dibromobutaneTriethyl phosphiteNone--Very Low
51,4-dibromobutaneTriethyl phosphiteNone-~240
61,5-dibromopentaneTriethyl phosphiteNone--40
71,4-dibromobutaneTriethyl phosphiteNone--20

This table is based on data for the synthesis of diethyl ω-bromoalkylphosphonates and serves as an illustrative example of reaction optimization. researchgate.net

Green Chemistry Principles in the Synthesis of Dibromoisophthalate Scaffolds

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance safety. epa.govsigmaaldrich.com These principles can be applied to the synthesis of this compound in several ways.

Prevention of Waste: Designing syntheses to minimize the generation of waste is a core principle. epa.govsigmaaldrich.com This can be achieved by optimizing reactions for high yields and selectivity, thereby reducing the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org The esterification of 2,5-dibromoisophthalic acid with ethanol is a good example of a reaction with high atom economy, as the only byproduct is water.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. sigmaaldrich.com While ethanol is a relatively benign solvent, exploring solvent-free conditions or alternative, greener solvents is a worthwhile goal.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. epa.gov The acid-catalyzed esterification aligns with this principle, as only a small amount of acid is required.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. sigmaaldrich.comacs.org Direct synthesis routes are therefore preferable.

By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Scale-up Considerations for Research and Industrial Applications

Scaling up the synthesis of this compound from a laboratory to a research or industrial scale presents several challenges that need to be addressed.

Heat Transfer: Exothermic reactions, such as bromination, can be difficult to control on a large scale. Efficient heat transfer is critical to maintain the optimal reaction temperature and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving consistent reaction rates and yields, particularly in heterogeneous reaction mixtures.

Purification: Purification methods that are suitable for small-scale laboratory work, such as column chromatography, may not be practical for large-scale production. Distillation, particularly under reduced pressure for high-boiling point esters, is a more scalable purification technique. google.comgoogle.com

Safety: The handling of large quantities of corrosive and potentially hazardous materials like bromine and fuming sulfuric acid requires stringent safety protocols and specialized equipment.

Cost-Effectiveness: The cost of starting materials, reagents, solvents, and energy consumption becomes a significant factor at an industrial scale. Optimizing the process for cost-efficiency is essential for commercial viability.

Careful consideration of these factors is necessary to successfully transition the synthesis of this compound from the laboratory to larger-scale production for its various applications.

Chemical Transformations and Functional Group Interconversions of Diethyl 2,5 Dibromoisophthalate

Reactivity of the Aryl Bromide Moieties

The bromine atoms attached to the aromatic ring are pivotal to the diverse reactivity of Diethyl 2,5-dibromoisophthalate. These sites are amenable to a range of powerful synthetic transformations, enabling the introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Functionalization

It is anticipated that strong nucleophiles, such as primary and secondary amines, could displace the bromide ions, leading to the formation of the corresponding aniline (B41778) derivatives. Such reactions are typically carried out in the presence of a base and often require elevated temperatures. The reaction of a primary amine, for instance, would proceed via a nucleophilic attack on the carbon bearing the bromine atom, followed by the elimination of the bromide ion. This would result in the formation of a secondary amine, which could potentially undergo further reaction.

Table 1: Postulated Nucleophilic Aromatic Substitution Reactions of this compound

NucleophilePotential Product
Primary Amine (R-NH₂)Diethyl 2-amino-5-bromoisophthalate and Diethyl 2,5-diaminoisophthalate derivatives
Secondary Amine (R₂NH)Diethyl 2-(dialkylamino)-5-bromoisophthalate and Diethyl 2,5-bis(dialkylamino)isophthalate derivatives

Note: The reactivity and product distribution would be highly dependent on the specific reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and aryl bromides are excellent substrates for these transformations. Although specific studies on this compound are scarce, its structure suggests it would be a viable participant in a variety of such reactions.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming carbon-carbon bonds. It is highly probable that this compound could undergo Suzuki coupling with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. A related compound, 2,5-dibromo-3-hexylthiophene, has been successfully used in double Suzuki cross-coupling reactions to synthesize 2,5-biaryl-3-hexylthiophene derivatives, demonstrating the feasibility of such transformations on similar dibromoaromatic systems.

Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds by coupling an organic halide with an alkene. This compound could likely be coupled with a variety of alkenes using a palladium catalyst and a base, leading to the formation of substituted styrenyl or other vinyl-substituted isophthalate (B1238265) derivatives. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. mdpi.comnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. It is expected that this compound would react with various alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield the corresponding alkynyl-substituted isophthalates. rsc.orgresearchgate.netchemicalbook.com

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly versatile method. This reaction would likely enable the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse library of N-arylated isophthalate derivatives under relatively mild conditions. google.comnih.govbldpharm.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

ReactionCoupling PartnerPotential Product
SuzukiArylboronic acidDiethyl 2,5-diaryl-isophthalate
HeckAlkeneDiethyl 2,5-divinyl-isophthalate
SonogashiraTerminal alkyneDiethyl 2,5-dialkynyl-isophthalate
Buchwald-HartwigAmineDiethyl 2,5-diamino-isophthalate derivatives

Reductive Debromination Studies

The selective removal of one or both bromine atoms from this compound would provide access to either the mono-bromo or the fully debrominated isophthalate ester. While specific reductive debromination studies on this compound are not documented, various methods are available for the reduction of aryl bromides. Catalytic hydrogenation using a palladium catalyst is a common and effective method for this transformation.

Modifications of the Ester Functional Groups

The two diethyl ester groups in this compound are also amenable to chemical modification, providing another avenue for structural diversification.

Transesterification Processes for Altering Ester Alkyl Chains

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this would allow for the replacement of the ethyl groups with other alkyl or aryl groups, thereby modifying the physical and chemical properties of the molecule. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed as a byproduct.

Hydrolysis to 2,5-dibromoisophthalic Acid

The hydrolysis of the diethyl ester groups to the corresponding carboxylic acid, 2,5-dibromoisophthalic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, is a common method. The resulting 2,5-dibromoisophthalic acid is a valuable building block in its own right, for example, in the synthesis of metal-organic frameworks (MOFs).

Amidation Reactions and Formation of Imide Derivatives

Information regarding the amidation of this compound to form the corresponding diamide (B1670390) or the subsequent cyclization to imide derivatives is not available in the reviewed scientific literature. In principle, the reaction of this compound with primary or secondary amines would be expected to yield the corresponding N-substituted 2,5-dibromoisophthalamides. The reaction conditions would likely involve heating the ester with an excess of the amine, potentially with a catalyst.

The formation of imide derivatives would typically proceed from the corresponding dicarboxylic acid or its anhydride. While the hydrolysis of this compound to 2,5-dibromoisophthalic acid is a plausible transformation, subsequent conversion to an imide with ammonia (B1221849) or a primary amine has not been specifically described for this compound.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step. The structure of this compound, with its electrophilic ester groups and potential for the bromine atoms to participate in certain reaction cascades, suggests it could be a substrate in MCRs. However, a search of the relevant literature did not yield any examples of MCRs that specifically utilize this compound as a starting material.

Synthesis of Advanced Organic Intermediates and Monomers from this compound

The transformation of this compound into advanced organic intermediates and monomers is a logical synthetic direction, particularly for the development of novel polymers. The bifunctional nature of the molecule, with two ester groups and two bromine atoms, makes it a potential building block for polyesters, polyamides (after conversion of the esters to other functional groups), and other polymeric materials through polycondensation or cross-coupling polymerization reactions. For instance, Suzuki or Sonogashira coupling reactions at the C-Br bonds could lead to the formation of conjugated polymers with interesting photophysical properties.

Despite this potential, there is a lack of specific, documented research detailing the synthesis of such advanced materials from this compound. The scientific community has yet to publish detailed findings on the polymerization of this specific monomer or its conversion into other value-added intermediates.

Role in Polymer Science and Advanced Materials Research

Application as a Monomer in Polymerization Reactions

The structure of diethyl 2,5-dibromoisophthalate, with its two reactive ester groups, allows it to act as a difunctional monomer in various polycondensation reactions. The presence of bromine atoms on the aromatic ring further functionalizes this monomer, making it a candidate for producing specialty polymers.

This compound can be used in the synthesis of polyesters through polycondensation reactions with various diols. In a typical reaction, the monomer would react with an aliphatic or aromatic diol under conditions of high temperature and vacuum, with the elimination of ethanol (B145695), to form the polyester (B1180765) backbone.

While direct studies on this compound are limited, research on analogous brominated aromatic esters provides insight into its potential. For instance, brominated polyarylates have been successfully prepared through interfacial polycondensation of a brominated bisphenol with isophthaloyl chloride. researchgate.net This method suggests that this compound could similarly be reacted with diols to yield polyesters with bromine atoms incorporated into the main chain. The synthesis of copolyesters is also a significant application, where the monomer can be mixed with other dicarboxylic acid esters, like dimethyl terephthalate (B1205515), to tailor the properties of the final material. researchgate.netexpresspolymlett.com The inclusion of the bent isophthalate (B1238265) structure, in contrast to the linear terephthalate, disrupts chain packing, which can lower crystallinity and improve solubility.

Aromatic polyamides (aramids) and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.govnih.gov this compound can be converted to the corresponding diacid, 2,5-dibromoisophthalic acid, which can then be reacted with aromatic diamines to form polyamides. mdpi.com This polycondensation is often carried out at low temperatures using activating agents or via a high-temperature solution method. The incorporation of bromine is primarily aimed at enhancing flame retardancy, a critical property for materials used in electronics, aerospace, and protective clothing. bsef.com

For polyimide synthesis, the diacid (or its derivative, the diacid chloride) would first be reacted with a diamine to form a soluble poly(amic acid) precursor. This precursor is then chemically or thermally treated to induce cyclization, forming the rigid imide rings in the polymer backbone. mdpi.com The bulky bromine atoms and the meta-linkage of the isophthalate unit can disrupt the otherwise rigid and tightly packed chains of these polymers, potentially improving their solubility and processability without significantly compromising their high thermal stability. nih.govnih.gov

The pursuit of polymers with unique architectures, such as ladder-type and hyperbranched structures, is a key area of advanced materials research. While specific examples using this compound are not widely documented, its structure is amenable to such syntheses. For instance, the bromine atoms could be chemically modified to create reactive sites for forming ladder-like structures where two polymer chains are linked at regular intervals.

More directly, related brominated monomers have been utilized to create hyperbranched polymers. A study on thermally induced hyperbranching used a bromine-functional caprolactone (B156226) monomer as a precursor. rsc.org The bromine atoms served as handles for subsequent grafting reactions. This suggests a potential pathway where this compound could be used to synthesize a linear polyester, with the bromine atoms then being functionalized and used as branching points to build a hyperbranched architecture. Such structures are of interest for applications in coatings, additives, and drug delivery due to their low viscosity, high solubility, and numerous terminal functional groups.

Influence of the Isophthalate Architecture and Bromine Substituents on Resultant Material Properties

The specific molecular architecture of this compound—combining a non-linear (meta-substituted) aromatic ring with heavy halogen atoms—has a predictable and significant impact on the properties of polymers derived from it.

The introduction of bromine into polymer backbones is a well-established strategy for imparting flame retardancy. wikipedia.orgspecialchem.com Brominated flame retardants function by releasing bromine radicals at high temperatures. These radicals act as scavengers in the gas phase, interrupting the exothermic processes of combustion and inhibiting flame propagation. researchgate.net Therefore, polymers synthesized from this compound are expected to exhibit enhanced fire resistance.

However, the presence of C-Br bonds, which are weaker than C-H or C-C bonds, generally leads to a decrease in the initial thermal degradation temperature of the polymer. researchgate.net Research on brominated phenolic resins showed that the presence of bromine lowered the onset of thermal decomposition compared to non-brominated analogues. researchgate.net The degradation pathway is altered; the initial cleavage of the C-Br bond can initiate a series of radical reactions that lead to earlier decomposition of the polymer matrix.

The isophthalate structure itself, by creating kinks in the polymer chain, reduces symmetry and crystallinity. This can lead to slightly lower thermal stability compared to polymers made from the linear terephthalate isomer, which allows for more efficient chain packing.

Table 1: Comparative Thermal Properties of Related Aromatic Polyesters

Polymer SystemGlass Transition Temperature (T g )10% Weight Loss Temperature (T d10 )Key Finding
Polyarylate from Bisphenol-A and Isophthaloyl/Terephthaloyl Chloride235-253°C~400°CIsophthalate-based polymers show lower T g than terephthalate versions. researchgate.net
Brominated PolyarylateIncreased T g compared to non-brominated version< 400°CBromine atoms increase T g due to restricted chain motion but decrease overall thermal stability. researchgate.net
Polyesters from Lactic Acid and Dimethyl TerephthalateIncreases with aromatic contentIncreases with aromatic contentHigher aromatic content generally improves thermal stability. researchgate.netexpresspolymlett.com

The mechanical properties of polymers are strongly influenced by chain architecture, intermolecular forces, and crystallinity. The inclusion of this compound as a monomer would affect these properties in several ways.

The isophthalate unit's non-linear geometry disrupts the regular packing of polymer chains, leading to a more amorphous morphology. taylorandfrancis.com This typically results in lower tensile strength and modulus but can increase flexibility and toughness compared to the rigid, crystalline polymers derived from terephthalates.

The large, heavy bromine atoms introduce several effects. They increase the molecular weight per unit length and can enhance intermolecular forces through van der Waals interactions, which might increase hardness and stiffness. However, the steric bulk of the bromine atoms can also push polymer chains further apart, increasing the free volume and potentially leading to a decrease in properties like tensile strength. Studies on poly(butylene succinate-co-butylene terephthalate) (PBST) copolymers have shown how altering the monomer ratio systematically changes crystallinity and, consequently, the mechanical response from hard and rigid to soft and elastic. mdpi.com By analogy, incorporating this compound would provide a tool to modulate the mechanical properties of copolyesters and other polymeric systems.

Table 2: Influence of Monomer Structure on Mechanical Properties of Polyesters

Polymer TypeKey Structural FeatureExpected Impact on Mechanical Properties
Isophthalic PolyestersNon-linear (meta) linkageIncreased flexibility, lower modulus and tensile strength compared to terephthalates. taylorandfrancis.com
Terephthalic PolyestersLinear (para) linkageHigh stiffness, high tensile strength, high crystallinity.
Brominated PolyestersBulky bromine substituentsPotential for increased hardness; may reduce tensile strength due to steric hindrance. researchgate.net
CopolyestersBlend of different monomersAllows for tunable properties, balancing flexibility, strength, and thermal resistance. mdpi.com

Exploration of Optical and Electronic Properties

The incorporation of this compound into polymer chains significantly influences the optical and electronic characteristics of the resulting materials. The presence of bromine atoms, which are highly polarizable, can increase the refractive index of polymers. This makes them potentially useful in the fabrication of optical components where high refractive index materials are desired.

Furthermore, the electronic properties of polymers derived from this compound are a subject of research interest. The introduction of bromine, an electron-withdrawing group, onto the aromatic ring can modify the electron affinity and ionization potential of the polymer. This can be leveraged in the design of materials for electronic applications. For instance, in the field of organic electronics, tuning the energy levels of polymers is crucial for their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While specific data on polymers solely derived from this compound is limited, studies on related brominated aromatic polymers suggest that the presence of bromine can impact charge transport properties.

This compound as a Precursor for Functional Materials

The reactivity of the bromine and ester functionalities in this compound makes it a valuable precursor for a variety of functional materials.

Fluorescent Materials Development

Isophthalic acid derivatives are known to be components in the synthesis of fluorescent materials. While direct evidence for the use of this compound in this specific application is not widely published, its structural similarity to other isophthalates used in fluorescent dye and pigment production suggests its potential as a precursor. The core aromatic structure can serve as a chromophore, and the bromine atoms can be substituted with other functional groups to tune the fluorescence properties, such as emission wavelength and quantum yield. Patents related to fluorescent pigments have described the use of isophthalic acid in the formation of polyamide-polyester thermoplastic resins that encapsulate fluorescent dyes. google.com

PropertyInfluence of Bromine SubstitutionPotential Application
Dielectric ConstantGenerally increasesHigh-k dielectrics for capacitors
Dielectric LossMay slightly increaseRequires careful material design for high-frequency applications

Building Blocks for High-Performance Coatings and Resins

Aromatic dicarboxylic acids and their esters are fundamental building blocks for high-performance coatings and resins, offering rigidity, thermal stability, and chemical resistance. researchgate.neteuropean-coatings.com Isophthalic acid, for example, is used in the production of unsaturated polyester resins (UPR) and polyethylene (B3416737) terephthalate (PET) resins for various applications, including durable coatings. wikipedia.org The presence of bromine in the structure of this compound can impart fire-retardant properties to the resulting polymers, a critical feature for coatings used in demanding environments such as aerospace and electronics. coacechemical.com The ester groups of this compound allow for its incorporation into polyester and polyamide backbones through polycondensation reactions, leading to the formation of robust and heat-resistant resins. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Diethyl 2,5-dibromoisophthalate. It provides insights into the chemical environment of each atom, allowing for the unambiguous assignment of its molecular structure.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei within the this compound molecule, providing a deeper understanding of its connectivity and spatial arrangement. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show correlations between the protons of the ethyl groups, confirming the connectivity within the -OCH2CH3 fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond 1H-13C correlation). wikipedia.orgsdsu.eduyoutube.com This is crucial for assigning the carbon signals of the ethyl groups and the aromatic ring in this compound.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.comprinceton.edu In the context of this compound, HMBC would be instrumental in confirming the connection of the ethyl ester groups to the aromatic ring by showing correlations between the ethyl protons and the carbonyl carbons, as well as the aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between nuclei that are in close proximity, which is vital for determining stereochemistry and conformation. wikipedia.orgharvard.edu For this compound, NOESY could provide information about the spatial orientation of the ethyl groups relative to the aromatic ring.

Table 1: Application of 2D NMR Techniques to this compound

Technique Information Gained Expected Correlations for this compound
COSY 1H-1H through-bond connectivityCorrelation between -CH2- and -CH3 protons of the ethyl groups.
HSQC Direct 1H-13C one-bond correlationsCorrelations between ethyl -CH2- protons and their attached carbons; ethyl -CH3 protons and their attached carbons; aromatic C-H proton and its attached carbon.
HMBC Long-range 1H-13C correlations (2-4 bonds)Correlations between ethyl protons and the carbonyl carbon; correlations between the aromatic proton and adjacent carbons.
NOESY Through-space proximity of protonsCorrelations between the aromatic proton and the protons of the adjacent ethyl ester groups.

Solid-State NMR for Polymer and Material Characterization

While this compound is a small molecule, solid-state NMR (ssNMR) becomes relevant when it is used as a monomer or building block in the synthesis of polymers or metal-organic frameworks (MOFs). In these contexts, ssNMR can provide valuable information about the structure, dynamics, and packing of the isophthalate (B1238265) unit within the larger material, where solution-state NMR is not applicable.

Advanced Mass Spectrometry (HRMS, MS/MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are critical for confirming the elemental composition and elucidating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. nih.govnih.gov This is a definitive method for confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is isolated and fragmented, and the resulting fragment ions are analyzed. nih.govlcms.cz This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the ethyl groups and bromine atoms.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in this compound. nih.gov

FT-IR Spectroscopy: An FT-IR spectrum of this compound would show characteristic absorption bands for the C=O stretching of the ester functional groups, C-O stretching, C-H stretching and bending of the ethyl groups, and C-Br stretching. For a related compound, diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, a strong C=O absorption was observed at 1686 cm-1. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the vibrations of the aromatic ring and other non-polar bonds.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Polymer Morphology Studies

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal XRD can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. anton-paar.comnih.gov This technique has been used to study the crystal structures of similar dihydroxyterephthalate esters. mdpi.com

Powder X-ray Diffraction (PXRD): When used as a component in polymeric materials, PXRD can be employed to study the crystallinity and morphology of the resulting polymer. nih.gov

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis Beyond Basic Identification

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex reaction mixtures during its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. ambeed.com For this compound, a reversed-phase HPLC method could be developed to assess its purity by separating it from any starting materials, byproducts, or degradation products. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. lcms.czresearchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound, allowing for both the separation of components in a mixture and their identification based on their mass spectra.

Computational and Theoretical Investigations of Diethyl 2,5 Dibromoisophthalate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Diethyl 2,5-dibromoisophthalate, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

A primary application of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT calculations can map the electron density to reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For this compound, this would pinpoint how the bromine and ester functional groups influence the electronic environment of the benzene (B151609) ring.

Table 1: Hypothetical DFT Data for this compound

ParameterPredicted ValueSignificance
HOMO EnergyData not availableIndicates electron-donating ability
LUMO EnergyData not availableIndicates electron-accepting ability
HOMO-LUMO GapData not availableRelates to chemical reactivity and stability
Dipole MomentData not availableMeasures the polarity of the molecule

This table illustrates the type of data that would be generated from DFT calculations.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

DFT methods are routinely used to predict spectroscopic data, which can aid in the experimental characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei of this compound would provide a predicted spectrum that could be compared with experimental data to confirm its structure. Similarly, the calculation of vibrational frequencies (Infrared and Raman spectra) would help in assigning the various vibrational modes of the molecule, offering a deeper understanding of its structural and bonding characteristics.

Reactivity Predictions and Mechanistic Studies of Transformations

By analyzing the electronic structure and potential energy surfaces, DFT can be used to predict the reactivity of this compound in various chemical reactions. For instance, it could be used to study the mechanisms of nucleophilic aromatic substitution reactions or the transformation of the diethyl ester groups. Such studies provide insights into reaction pathways and transition states, which are invaluable for designing new synthetic routes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has two ethyl ester groups, MD simulations would be essential for exploring its conformational landscape. These simulations could identify the most stable conformations and the energy barriers between them. Furthermore, MD can be used to study intermolecular interactions in the condensed phase, providing insights into how molecules of this compound might pack in a crystal lattice or interact in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physical, chemical, or biological properties. While no QSPR studies specifically on this compound derivatives are available, this methodology could be applied to a series of related compounds. By developing a QSPR model, it would be possible to predict properties such as boiling point, solubility, or even reactivity for new, unsynthesized derivatives of this compound, thereby accelerating the discovery of new materials with desired characteristics.

Studies on Aromaticity and Electronic Delocalization Within the Isophthalate (B1238265) Core

The aromaticity of the central benzene ring in this compound is influenced by the presence of both electron-withdrawing bromine atoms and diethyl ester groups. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations could be employed to quantify the degree of aromaticity of the isophthalate core. Understanding the electronic delocalization is key to predicting the molecule's stability and reactivity.

Supramolecular Chemistry and Self Assembly Studies

Investigation of Non-Covalent Interactions

The supramolecular behavior of Diethyl 2,5-dibromoisophthalate is primarily governed by a combination of halogen bonding, π-π stacking, and hydrogen bonding. These interactions, acting in concert, define the crystal packing and the formation of larger self-assembled structures.

Halogen Bonding Interactions Involving Bromine Substituents

The bromine atoms in this compound are key players in directing its self-assembly through halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This directionality, with bond angles typically approaching 180°, makes halogen bonds a powerful tool in crystal engineering. nih.gov

π-π Stacking Interactions of the Aromatic Ring

The central benzene (B151609) ring of this compound is susceptible to π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are crucial in the formation of columnar or layered structures in the solid state. The presence of electron-withdrawing bromine atoms and ester groups on the aromatic ring can influence the nature and strength of these π-π stacking interactions.

Studies on other aromatic molecules have shown that the thermodynamics of π-π stacking are sensitive to the electronic nature of the interacting rings. nih.gov For instance, attractive interactions are often observed between electron-rich and electron-deficient aromatic systems. nih.gov The electronic character of the this compound ring would therefore dictate its preferred stacking partners and geometries. The interplay between halogen bonding and π-π stacking is also a critical factor, as the orientation of the molecules for optimal halogen bonding will influence the potential for π-π stacking.

Hydrogen Bonding Networks Involving Ester Groups

The diethyl ester groups of this compound provide sites for hydrogen bonding. While the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygen atoms of the ester groups can act as effective hydrogen bond acceptors. In the presence of suitable donor molecules, these ester groups can participate in the formation of robust hydrogen-bonded networks.

The formation of hydrogen bonds is a cornerstone of cocrystal design, where different molecular components are brought together in a single crystal lattice through these interactions. The ability of the ester groups to accept hydrogen bonds makes this compound a prime candidate for the formation of cocrystals with molecules containing hydrogen bond donor functionalities, such as carboxylic acids or amides.

Design and Formation of Cocrystals and Co-crystal Polymorphs

The propensity of this compound to engage in halogen and hydrogen bonding makes it an attractive target for cocrystal engineering. Cocrystals are multicomponent crystalline solids where the constituent molecules are held together by non-covalent interactions. By selecting appropriate co-formers, it is possible to systematically modify the physicochemical properties of the resulting solid, such as solubility and melting point.

The design of cocrystals involving this compound would focus on identifying co-formers that can form predictable and stable supramolecular synthons. A supramolecular synthon is a structural unit within a supramolecule that is formed by intermolecular interactions. For instance, a co-former with a strong hydrogen bond donor group could form a reliable synthon with the carbonyl oxygen of the ester group. Similarly, a co-former with a good halogen bond acceptor could interact specifically with the bromine atoms.

The competition and interplay between different possible interactions can also lead to the formation of co-crystal polymorphs—different crystal structures of the same cocrystal. The specific conditions of crystallization, such as the solvent and temperature, can influence which polymorphic form is obtained.

Research into Self-Assembly Processes in Solution and Solid State for Ordered Architectures

The self-assembly of this compound into ordered architectures is a process governed by the delicate balance of the non-covalent interactions discussed above. In solution, pre-association of molecules can occur, driven by favorable intermolecular interactions. The nature of the solvent can play a significant role in mediating these interactions.

Emerging Research Areas and Future Directions for Diethyl 2,5 Dibromoisophthalate

Development of Diethyl 2,5-dibromoisophthalate-Based Sensors and Probes

The development of sensors and probes from derivatives of this compound represents a compelling, yet underexplored, research direction. The core principle would involve functionalizing the aromatic ring, likely by replacing the bromine atoms, with moieties that can interact with specific analytes. This interaction could then trigger a detectable signal, such as a change in fluorescence or an electrochemical response.

For instance, the isophthalate (B1238265) structure could serve as a scaffold for creating fluorescent chemosensors. By introducing ionophores or specific binding groups, it may be possible to design sensors for metal ions or small organic molecules. The steric and electronic properties imparted by the diethyl ester groups could influence the selectivity and sensitivity of such sensors. While a study on a related thieno[2,3-b]thiophene-2,5-dicarboxylate derivative has shown the potential of similar structures in electrochemical sensors for heavy metal ions like Hg(II), direct research into this compound for this purpose is not yet available in the public domain. researchgate.net

Integration into Organic Electronic Devices (e.g., Organic Field-Effect Transistors, Organic Photovoltaics as building block precursors)

The use of this compound as a precursor for building blocks in organic electronics is a theoretical possibility. The dibrominated nature of the molecule allows for its use in cross-coupling reactions, a common strategy for synthesizing conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The meta-substitution pattern of the isophthalate could lead to the formation of non-linear, kinked polymer backbones. This could potentially influence the morphology and electronic properties of the resulting materials, possibly leading to improved solubility or different film-forming characteristics compared to linear analogues derived from terephthalates. However, without experimental data on polymers synthesized from this specific monomer, its suitability and potential advantages in OFET or OPV applications remain speculative.

Sustainable Synthetic Routes and Biorenewable Feedstock Utilization

Currently, the synthesis of this compound likely relies on conventional bromination of diethyl isophthalate, which in turn is derived from petrochemical feedstocks. A forward-looking research area would be the development of more sustainable synthetic methodologies. This could involve exploring greener brominating agents and solvent systems to reduce the environmental impact of its production.

A more ambitious and long-term goal would be to investigate the possibility of deriving the isophthalate core from biorenewable resources. While this is a significant challenge, research into the microbial production of aromatic compounds could one day provide a bio-based platform for synthesizing the necessary precursors, thereby reducing the reliance on fossil fuels. At present, there is no published research detailing such sustainable routes specifically for this compound.

Exploration of Catalyst Design and Support using this compound Derivatives

The functional groups of this compound could be chemically modified to create ligands for catalysis. The ester functionalities could be hydrolyzed to carboxylic acids, which can then be used to coordinate with metal centers to form metal-organic frameworks (MOFs) or discrete molecular catalysts. The bromine atoms also offer handles for introducing other ligating groups.

These derivatives could be explored as supports for catalytic nanoparticles or as homogeneous catalysts for a variety of organic transformations. The rigidity of the benzene (B151609) ring combined with the specific geometry of the isophthalate substitution could impart unique selectivity to such catalysts. This remains a theoretical application, as no studies have been published that utilize this compound derivatives for catalyst design.

Advanced Materials Discovery Through High-Throughput Screening and Computational Methods

Given the lack of extensive experimental data, high-throughput screening and computational modeling present a powerful approach to unlock the potential of this compound. Computational methods, such as density functional theory (DFT), could be employed to predict the electronic properties, reactivity, and potential performance of hypothetical polymers and materials derived from this compound.

Virtual libraries of this compound derivatives could be screened for their suitability in applications like organic electronics or as components of porous materials. This in-silico approach could help prioritize synthetic efforts and guide experimental research toward the most promising avenues, accelerating the discovery of new materials based on this currently underutilized chemical building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.